molecular formula C11H22N2O3 B11874218 (4-Methoxy-pyrrolidin-3-yl)methyl-carbamicacidtert-butylester

(4-Methoxy-pyrrolidin-3-yl)methyl-carbamicacidtert-butylester

Cat. No.: B11874218
M. Wt: 230.30 g/mol
InChI Key: YPHNEEGTSORGGI-UHFFFAOYSA-N
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Description

(4-Methoxy-pyrrolidin-3-yl)methyl-carbamicacidtert-butylester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a carbamic acid ester functional group. Its chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-pyrrolidin-3-yl)methyl-carbamicacidtert-butylester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Formation of the Carbamic Acid Ester: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-pyrrolidin-3-yl)methyl-carbamicacidtert-butylester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbamic acid ester can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(4-Methoxy-pyrrolidin-3-yl)methyl-carbamicacidtert-butylester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-pyrrolidin-3-yl)methyl-carbamicacidtert-butylester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-pyrrolidin-3-yl)methyl-carbamicacidtert-butylester: Unique due to its specific substitution pattern and functional groups.

    (4-Hydroxy-pyrrolidin-3-yl)methyl-carbamicacidtert-butylester: Similar structure but with a hydroxy group instead of a methoxy group.

    (4-Methoxy-pyrrolidin-3-yl)methyl-carbamicacidmethylester: Similar structure but with a methyl ester instead of a tert-butyl ester.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its versatility in synthetic applications and potential for pharmaceutical development make it a compound of significant interest.

Properties

IUPAC Name

tert-butyl N-(4-methoxypyrrolidin-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-6-12-7-9(8)15-5/h8-9,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHNEEGTSORGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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